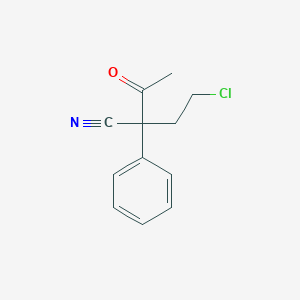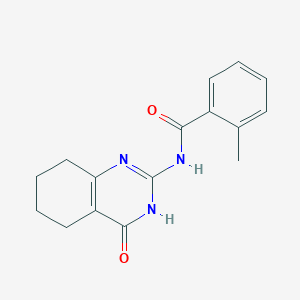
2-methyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-methyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide” is a chemical compound with the molecular formula C16H17N3O2 . It is used for pharmaceutical testing .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 283.33 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Aplicaciones Científicas De Investigación
Antitumor Activity
Compounds related to "2-methyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide" have been investigated for their antitumor properties. For instance, derivatives of quinazolin-4-one, such as CB30865, have shown high growth-inhibitory activity due to their unique biochemical characteristics, including delayed, non-phase specific, cell-cycle arrest. Efforts to increase aqueous solubility and cytotoxicity have led to the synthesis of more water-soluble and up to 6-fold more cytotoxic analogues retaining the novel biochemical characteristics of CB30865 (Bavetsias et al., 2002).
Antimicrobial Properties
Novel 6,8-dibromo-4(3H)quinazolinone derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds were screened against a variety of Gram-positive and Gram-negative bacteria, as well as Candida albicans and Aspergillus flavus, showing significant antimicrobial activity and highlighting their potential as antimicrobial agents (Mohamed et al., 2010).
Antiviral Activities
Research into quinazolin-4(3H)-ones has also extended into antiviral applications. Novel 3-sulphonamido-quinazolin-4(3H)-one derivatives have been synthesized and evaluated for their antiviral activities against a range of respiratory and biodefense viruses, including influenza A and severe acute respiratory syndrome corona, among others. Certain compounds demonstrated significant inhibitory concentrations, suggesting their potential as antiviral agents (Selvam et al., 2007).
Anticonvulsant Effects
A series of N‐(4‐substitutedphenyl)‐4‐(1‐methyl (or 1,2‐dimethyl)‐4‐oxo‐1,2‐dihydroquinazolin‐3(4H)‐yl)‐alkanamides and their derivatives have been designed and evaluated for anticonvulsant activity. These compounds displayed good anticonvulsant activity in comparison to a reference drug, indicating their potential use in treating convulsive disorders (Noureldin et al., 2017).
Synthesis Methodologies
The development of new synthesis methods for quinazolinone derivatives remains a key area of research. For example, reactions of anthranilamide with isocyanates have provided a facile synthesis of various quinazolinone derivatives, expanding the toolkit for producing compounds with potential biological activities (Chern et al., 1988).
Propiedades
IUPAC Name |
2-methyl-N-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-10-6-2-3-7-11(10)14(20)18-16-17-13-9-5-4-8-12(13)15(21)19-16/h2-3,6-7H,4-5,8-9H2,1H3,(H2,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWLYXIGXQKTLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NC3=C(CCCC3)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2727750.png)
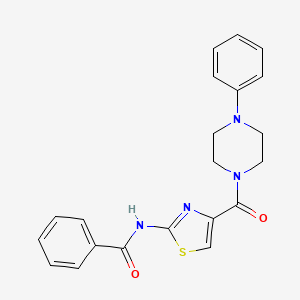
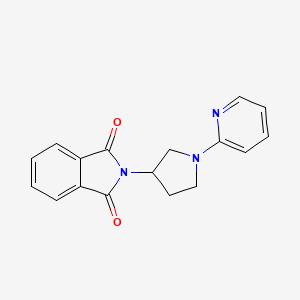
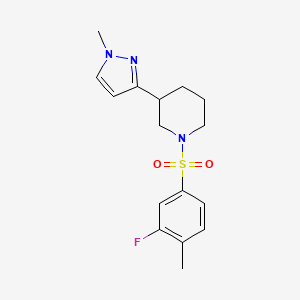

![N-(3-methylpyridin-2-yl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2727758.png)
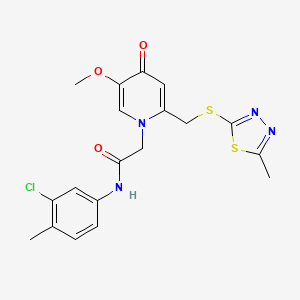
![N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2727762.png)
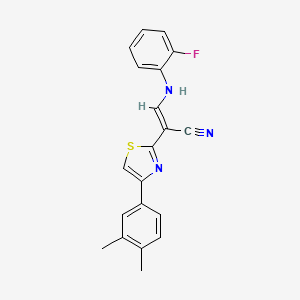

![2-[7-(3-Methoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetic acid](/img/structure/B2727765.png)
![2-(2-anilino-2-oxoethyl)-N-(sec-butyl)-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2727767.png)
![2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B2727768.png)
